molecular formula C18H23N3O6S2 B11501855 N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Cat. No.: B11501855
M. Wt: 441.5 g/mol
InChI Key: NZGFXKCORBTGAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a complex organic compound characterized by its unique structure, which includes cyano, methyl, and piperidinylcarbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of cyano and methyl groups. The piperidinylcarbonyl group is then added through a series of condensation reactions. The final step involves the formation of the acetamide group under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(cyanomethyl)-4-methyl-3-nitrobenzamide
  • N-(cyanomethyl)-4-methyl-3-nitrothiophene

Uniqueness

N-[3-cyano-4-methyl-1,1-dioxido-5-(piperidin-1-ylcarbonyl)thiophen-2-yl]-2-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H23N3O6S2

Molecular Weight

441.5 g/mol

IUPAC Name

N-[3-cyano-4-methyl-1,1-dioxo-5-(piperidine-1-carbonyl)thiophen-2-yl]-2-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C18H23N3O6S2/c1-12-14(10-19)17(20-15(22)9-13-5-8-28(24,25)11-13)29(26,27)16(12)18(23)21-6-3-2-4-7-21/h13H,2-9,11H2,1H3,(H,20,22)

InChI Key

NZGFXKCORBTGAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(S(=O)(=O)C(=C1C#N)NC(=O)CC2CCS(=O)(=O)C2)C(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.